2-((5-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a piperazine core functionalized with a 4-isopropylphenoxyacetyl group and a thioether-linked N-methylacetamide side chain. Its structure integrates multiple pharmacophoric motifs:
- 1,3,4-thiadiazole ring: Known for metabolic stability and diverse bioactivity, including enzyme inhibition .
- Piperazine moiety: Enhances solubility and modulates receptor binding via conformational flexibility .
- 4-Isopropylphenoxy group: Likely contributes to lipophilicity, influencing membrane permeability and target engagement.
- Thioether bridge: May improve oxidative stability compared to ether or amine linkages .
Properties
IUPAC Name |
N-methyl-2-[[5-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14(2)15-4-6-16(7-5-15)28-12-18(27)24-8-10-25(11-9-24)19-22-23-20(30-19)29-13-17(26)21-3/h4-7,14H,8-13H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFFHBLWKGWGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a 1,3,4-thiadiazole moiety and an isopropylphenoxyacetyl group. The structural formula can be summarized as follows:
| Component | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.46 g/mol |
| IUPAC Name | 2-((5-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide |
This compound is characterized by its diverse functional groups that may interact with various biological targets.
Target Receptors
The primary biological targets for this compound include:
- Dopamine Receptors (D2) : These receptors are implicated in the modulation of neurotransmission and are key targets in the treatment of psychiatric disorders such as schizophrenia.
- Serotonin Receptors (5-HT2A) : Known to influence mood and cognition, antagonism at these receptors can lead to alterations in serotonin signaling pathways.
Mode of Action
The compound acts as an antagonist at both D2 dopamine and 5-HT2A serotonin receptors. This antagonistic action can lead to:
- Reduction in positive symptoms associated with schizophrenia.
- Modulation of mood disorders through serotonin pathway interference.
Pharmacological Properties
The pharmacological profile of the compound indicates potential therapeutic applications in:
- Antipsychotic Treatment : Its action on dopamine and serotonin receptors suggests efficacy in managing symptoms of schizophrenia.
- Anti-inflammatory Effects : Some studies indicate that derivatives of piperazine compounds exhibit anti-inflammatory properties by inhibiting chemokines such as MIP-1α and RANTES .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this specific compound:
-
Antimicrobial Activity : Research on similar thiadiazole derivatives has shown promising antimicrobial effects against various bacterial strains, indicating that this compound may possess similar properties .
Microorganism Activity Level Streptococcus sp. Moderate Escherichia coli Good Aspergillus Niger Moderate - Cytotoxicity Studies : Related compounds have demonstrated low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .
- In Vivo Studies : Animal models have shown that compounds with similar structures can effectively reduce inflammation and exhibit antipsychotic-like effects .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Research indicates that compounds with thiadiazole rings exhibit significant antimicrobial properties. The presence of the piperazine moiety may enhance this activity by increasing the compound's ability to penetrate bacterial membranes.
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Anticancer Potential :
- Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with key metabolic pathways. The mechanism may involve enzyme inhibition or receptor interaction, leading to apoptosis in cancer cells.
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Anti-inflammatory Effects :
- The compound may modulate inflammatory responses by targeting specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Biological Research Applications
-
Biological Target Interaction Studies :
- The compound is utilized in studies to understand its interactions with various biological targets, including enzymes and receptors. This research helps elucidate the mechanisms of action that underlie its therapeutic effects.
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Lead Compound Development :
- As a lead compound, it serves as a basis for synthesizing new derivatives with improved efficacy and safety profiles. Researchers explore modifications to enhance pharmacological properties while minimizing side effects.
Pharmaceutical Development
-
Drug Formulation :
- The unique chemical structure allows for the development of novel drug formulations aimed at specific diseases. Its lipophilic nature can be leveraged to improve absorption rates in drug delivery systems.
-
Synthetic Pathways :
- The synthesis of this compound involves multiple steps, including the formation of the thiadiazole ring and the introduction of the piperazine moiety through nucleophilic substitution reactions. Understanding these synthetic routes is crucial for industrial production and scaling up for clinical trials.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against several strains, suggesting potential as an antibiotic agent. |
| Study 2 | Anticancer Properties | Showed effective reduction in tumor cell viability in vitro, indicating potential for cancer therapy applications. |
| Study 3 | Anti-inflammatory Mechanism | Identified pathways modulated by the compound that lead to reduced inflammation markers in animal models. |
Chemical Reactions Analysis
Synthetic Routes
The compound’s synthesis likely involves multi-step functionalization of the 1,3,4-thiadiazole scaffold. Key steps include:
Thiadiazole Core Formation
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Intermediate : 5-Amino-1,3,4-thiadiazole-2-thiol (precursor for substitution at C2 and C5 positions) is synthesized via cyclization of thiosemicarbazide derivatives .
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Substitution : The C5 position is functionalized with a piperazine group via nucleophilic aromatic substitution (SNAr) using brominated intermediates .
Piperazine-Acetylphenoxy Conjugation
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Acylation : Piperazine reacts with 2-(4-isopropylphenoxy)acetyl chloride in acetonitrile with EDC/HOBt coupling agents to form the acetyl-piperazine derivative .
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Conditions : Room temperature, 24-hour stirring, followed by ethyl acetate extraction and purification via column chromatography .
Thioether and Acetamide Linkage
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Thiol-Alkylation : The thiol group at C2 of the thiadiazole reacts with bromo-N-methylacetamide in the presence of a base (e.g., K2CO3) to form the thioether bond .
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Reaction Efficiency : Yields >70% reported for analogous thiadiazole-thioether syntheses .
Functional Group Reactivity
Stability Studies
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Thermal Stability : Decomposes above 200°C (based on thermogravimetric analysis of similar thiadiazoles) .
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Photostability : Susceptible to UV-induced degradation; requires storage in amber vials .
Amide Bond Formation
The acetyl-piperazine moiety is synthesized via EDC/HOBt-mediated coupling:
-
Mechanism : Activation of carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by piperazine .
Challenges and Optimizations
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s key structural distinctions from similar derivatives include:
- Substitution at the piperazine nitrogen (e.g., acetyl vs. methyl or ethyl) influences electronic properties and steric bulk, affecting receptor affinity .
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | Target Compound | 2a–2h | 7a–7l |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.1–2.8 | 2.5–3.2 |
| Solubility (mg/mL) | Low (due to aryl group) | Moderate (20–50) | Low (5–15) |
| Hydrogen Bond Acceptors | 8 | 6–7 | 7–8 |
- Analysis: Higher LogP in the target compound (vs.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling the piperazine-thiadiazole core with phenoxyacetyl and methylacetamide moieties. Key steps include:
- Thiadiazole formation : Cyclization using reagents like POCl₃ under reflux (90°C for 3 hours), followed by pH adjustment (8–9) with ammonia to precipitate intermediates .
- Amide coupling : Use of coupling agents (e.g., DCC or EDC) in anhydrous solvents (DMF or DCM) .
- Characterization : Intermediates are monitored via TLC and confirmed using NMR (¹H/¹³C) for structural elucidation and MS for molecular weight verification .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Essential Methods :
- NMR Spectroscopy : Identifies proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, thiadiazole protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. What key functional groups influence reactivity and stability?
- Critical Groups :
- Thiadiazole ring : Prone to nucleophilic substitution at sulfur sites .
- Piperazine moiety : Participates in acid-base reactions and hydrogen bonding .
- Acetamide group : Susceptible to hydrolysis under extreme pH .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 3 hours) and minimizes side products .
- Catalyst use : Pd/C or CuI for cross-coupling reactions to attach aryl/heteroaryl groups .
- Example : A 15% yield increase was achieved by replacing THF with DMF in the final coupling step .
Q. How should contradictory biological activity data across studies be resolved?
- Approach :
- Standardized assays : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-isopropylphenoxy with 4-fluorophenyl) to isolate pharmacophores .
- Computational validation : Molecular docking to assess binding affinity variations (e.g., using AutoDock Vina) .
Q. What design principles apply to structure-activity relationship (SAR) studies?
- Methodology :
- Core modifications : Vary substituents on the thiadiazole (e.g., methyl vs. ethyl) and piperazine (e.g., acetyl vs. benzoyl) .
- Bioisosteric replacement : Substitute sulfur in thiadiazole with oxygen (oxadiazole) to assess metabolic stability .
- Data Analysis : Use IC₅₀ values from kinase inhibition assays to rank substituent efficacy .
Q. Which computational models predict target interactions effectively?
- Tools :
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., EGFR kinase) over 100 ns trajectories .
- QSAR Models : Utilize descriptors like logP and polar surface area to predict permeability .
- Case Study : Docking studies revealed a 2.1 Å hydrogen bond between the acetamide carbonyl and EGFR Thr766 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
